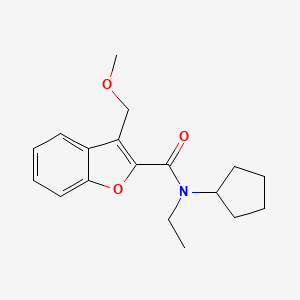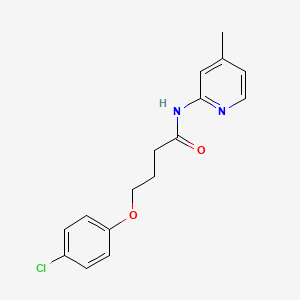![molecular formula C10H12FNOS B7547354 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. The compound is known for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators. Additionally, the compound may exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide has a low toxicity profile and is well-tolerated in animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, the compound has been shown to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide in lab experiments include its high purity and low toxicity profile. However, the limitations of using the compound include its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide. One potential direction is the investigation of the compound's potential as a treatment for other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Finally, the development of more efficient synthesis methods for the compound could facilitate its widespread use in research and potentially in clinical settings.
Conclusion
In conclusion, 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide is a promising compound with potential therapeutic applications in the treatment of various diseases. The compound's anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide involves the reaction of 3-fluorobenzyl chloride with thioacetamide in the presence of a base. The resulting intermediate is then reacted with N-methylacetamide to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, the compound has been shown to have potential antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c1-12-10(13)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOBQTRFOBPBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSCC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)

![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)

![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)

![4-{[(E)-1-(4-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)-1-benzenesulfonamide](/img/structure/B7547380.png)